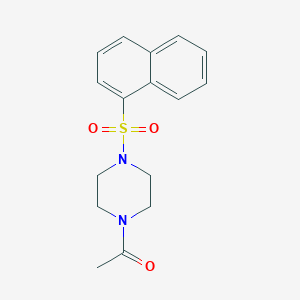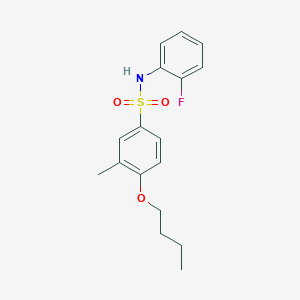
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as DCEMP1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment.
Mechanism of Action
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called Hsp90, which is involved in the stabilization and function of many other proteins that are important for cancer cell survival. By inhibiting Hsp90, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide disrupts multiple signaling pathways that are essential for cancer cell growth and survival, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, while effectively inducing apoptosis in cancer cells. It has also been found to inhibit the growth and migration of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. Additionally, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to enhance the effectiveness of other chemotherapy drugs in treating cancer.
Advantages and Limitations for Lab Experiments
One advantage of 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is its specificity for cancer cells, meaning that it has minimal effects on normal cells. This makes it a promising candidate for cancer treatment. However, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide.
Future Directions
Future research on 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide should focus on optimizing its delivery and dosage for in vivo use, as well as investigating its potential use in combination with other chemotherapy drugs. Additionally, further studies are needed to understand the mechanism of action of 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide in more detail, as well as its potential applications in other diseases beyond cancer.
Synthesis Methods
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with 6-methyl-2-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite and the subsequent reaction with ethyl iodide. The final product is obtained through recrystallization from a suitable solvent.
Scientific Research Applications
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in leukemia and breast cancer cells. Additionally, 2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been found to have anti-angiogenic properties, meaning that it inhibits the formation of new blood vessels that are necessary for tumor growth.
properties
Product Name |
2,5-dichloro-4-ethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H14Cl2N2O3S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-3-21-12-7-11(16)13(8-10(12)15)22(19,20)18-14-6-4-5-9(2)17-14/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
OZDPCFILHCZLBD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=N2)C)Cl |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)




![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)

